molecular formula C8H10ClN B1586338 5-Chloro-2-methylbenzylamine CAS No. 27917-13-1

5-Chloro-2-methylbenzylamine

Cat. No. B1586338
CAS RN: 27917-13-1
M. Wt: 155.62 g/mol
InChI Key: WXDWGQCDPGFBEN-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzylamine is an organic compound with the molecular formula C8H10ClN . It is used in various chemical reactions and is often sold as a laboratory chemical .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methylbenzylamine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2). The benzyl group has a chlorine atom substituted at the 5th position and a methyl group at the 2nd position .


Physical And Chemical Properties Analysis

5-Chloro-2-methylbenzylamine is a solid substance . Its molecular weight is approximately 155.62 g/mol .

Scientific Research Applications

Enantiodivergent Synthesis

5-Chloro-2-methylbenzylamine plays a significant role in enantiodivergent synthesis. For instance, α-Methylbenzylamine, a related compound, was used as a chiral auxiliary in the synthesis of isoquinoline alkaloids (Ziółkowski, Czarnocki, Leniewski, & Maurin, 1999).

Antibacterial Activities

Compounds related to 5-Chloro-2-methylbenzylamine have been synthesized and shown to possess antibacterial activities. For example, 5-chloro-o-hydroxybenzyl amino acid esters demonstrated significant inhibitory effects against bacteria like Escherichia coli and Staphylococcus aureus (Lu Jun, 2010).

Stabilizing Role in Cyclic Amides

Research indicates that compounds derived from α-Methylbenzylamine, a closely related compound, exhibit a stabilizing role due to intramolecular hydrogen bonding in cyclic amides. This has implications for their structural arrangement and stability (Sandoval‐Lira et al., 2015).

Carcinogenicity Studies

There are studies on the biochemical mechanisms and metabolism of related compounds, like 4-chloro-2-methylaniline, which is structurally similar to 5-Chloro-2-methylbenzylamine. These studies are crucial for understanding the potential carcinogenic properties of such compounds (Hill, Shih, & Struck, 1979).

Enantioenriched Synthesis

Compounds like (R)-2-Methylbenzylamine, related to 5-Chloro-2-methylbenzylamine, have been used in the synthesis of enantioenriched compounds, highlighting their role in asymmetric synthesis and pharmaceutical applications (Hansen et al., 1996).

Structural Analysis

Benzylamine derivatives, including those related to 5-Chloro-2-methylbenzylamine, have been the subject of structural and spectroscopic studies, providing insights into their physical and chemical properties (Čajan & Trávníček, 2011).

Tetrahydroisoquinolines Synthesis

Related compounds have been used in the synthesis of tetrahydroisoquinolines, a class of compounds with potential pharmaceutical applications (Clark & Jahangir, 1991).

Monoamine Oxidase Inhibition

Compounds like α-methylbenzylamine, which are structurally similar to 5-Chloro-2-methylbenzylamine, have been studied for their potential as monoamine oxidase inhibitors, with implications in psychiatric and neurological disorders (Mantle, Tipton, & Garrett, 1976).

Analytical Chemistry Applications

5-Chloro-2-methylbenzylamine and its derivatives have been used in analytical chemistry, particularly in chiral derivatizing agents, to determine enantiomeric compositions of compounds (Uccello-Barretta, Bernardini, Lazzaroni, & Salvadori, 2000).

Safety And Hazards

5-Chloro-2-methylbenzylamine is classified as a substance causing serious eye damage (Category 1, H318) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(5-chloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-2-3-8(9)4-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDWGQCDPGFBEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373999
Record name 5-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methylbenzylamine

CAS RN

27917-13-1
Record name 5-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27917-13-1
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of LAH (1 M in ether, 40 mL) was added to a stirred solution of 5-chloro-2-methylbenzonitrile (3.03 g, 20.0 mmol) in Et2O (10 mL) at 0° C. and the resulting solution was warmed to ambient temperature. After 30 min the solution was cooled to 0° C. and water (1.52 mL), 15% NaOH (1.52 mL) and water (4.56 mL) were added successively. The solids were removed by filtration and the filtrate was evaporated in vacuo to give 5-chloro-2-methylbenzylamine (3.11 g) as an oil.
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Synthesis routes and methods III

Procedure details

A solution of 2-methyl-5-chlorobenzonitrile (2 g, 13.2 mmol), in THF (30 mL) was cooled to −15° C. and treated with 1 M lithium aluminum hydride in THF (13.4 mL). The reaction mixture was allowed to warm gradually to 0° C. over 2 h and was then stirred at room temperature for 1.5 h. It was then cooled to 0° C. and quenched sequentially with EtOAc (1 mL), water (0,5 mL), 15% NaOH (0.5 mL), and water (1.5 mL). After stirring for 1 h, the solids were removed via filtration. The filtrate was concentrated and the resulting residue purified by flash chromatography (98:2 methylene chloride/methanol) to give the product as an oil: 1H NMR (CDCl3) δ7.33 (d, J=2.0 Hz, 1H), 7.08 (m, 2H),, 3.83 (s, 2H),, 2.28 (s, 3H), 1.42 (br s, 2H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Cheng, B Yang, Q Chen, X Gao, Y Tan, T Yuan… - Chemical Engineering …, 2018 - Elsevier
… remaining 9 nitrogenous organics (Alizarin yellow GG, Azure I, Indole, 3-Nitrobenzoic acid, Diazine, 2,6-Dinitrotoluene, Nitrobenzene, Arsenazo 1 and 5-Chloro-2-methylbenzylamine) …
Number of citations: 24 www.sciencedirect.com
H Zhu, W Guo, Z Shen, Q Tang, W Ji, L Jia - Chemosphere, 2015 - Elsevier
Although some researches about the degradation of organic pollutants have been carried out during recent years, reaction rate constants are available only for homologue compounds …
Number of citations: 64 www.sciencedirect.com
H Zhu, Z Shen, Q Tang, W Ji, L Jia - Chemical Engineering Journal, 2014 - Elsevier
It is of great significance to find a universal relationship between reaction rates and molecular parameters of diverse organic pollutants by ozonation process. In this study, quantitative …
Number of citations: 68 www.sciencedirect.com

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